2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Lipophilicity Membrane permeability CNS drug design

Racemic 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a key intermediate for synthesizing brain-penetrant N-type calcium channel (Cav2.2) blockers. The N-benzyl substituent and 4-ketone enable efficient diversification: • TPSA 20.3 Ų & XLogP3 1.6 deliver optimal CNS penetration vs. methyl analogs. • 4-Ketone enables reductive amination to 4-amino Cav2.2 probes (WO2010062927A2). • Racemic form supports initial SAR; enantiopure cis analogs available for hit validation. Supplied with batch QC; reliable global logistics for research use.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 185692-51-7
Cat. No. B112169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
CAS185692-51-7
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyDLTLETIGPVMJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one Identity and Procurement


2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (CAS 185692-51-7) is a racemic bicyclic heterocycle belonging to the hexahydrocyclopenta[c]pyrrol-4-one scaffold class, featuring an N-benzyl substituent at the 2-position and a ketone at the 4-position [1]. With a molecular formula of C14H17NO, a molecular weight of 215.29 g/mol, an XLogP3 of 1.6, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, this compound occupies a distinctive physicochemical space among its in-class analogs [1]. It is supplied as a research chemical through the Sigma-Aldrich AldrichCPR collection (SKU SYX00104) and is positioned as an intermediate for calcium channel modulator programs and analgesic/anti-inflammatory agent synthesis .

Why 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one Is Unique


Within the hexahydrocyclopenta[c]pyrrol-4-one family, the nature of the N-substituent and the oxidation state of the pyrrolidine ring jointly control lipophilicity, hydrogen-bonding capacity, metabolic stability, and synthetic trajectory [1]. The N-benzyl group imparts an XLogP3 of 1.6 – a shift of +1.9 log units relative to the unsubstituted secondary amine analog (XLogP −0.3) – which directly alters membrane permeability and CNS penetration potential [1]. The 4-ketone distinguishes this compound from fully saturated octahydrocyclopenta[c]pyrrole derivatives that lack the carbonyl handle required for reductive amination and other C–N bond-forming transformations [2]. The racemic nature (two undefined stereocenters) also differentiates it from single-enantiomer cis-configured analogs, which command higher synthesis costs and are subject to chirality-dependent biological recognition [3]. These combined features mean that substituting a 2-methyl, unsubstituted, or octahydro analog will not recapitulate the same lipophilicity window, synthetic versatility, or patent-grounded intermediate utility.

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one Quantitative Evidence


Lipophilicity: N-Benzyl vs. Unsubstituted

The N-benzyl substituent substantially increases computed lipophilicity relative to the unsubstituted secondary amine analog. PubChem-computed XLogP3 for 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is 1.6 [1], whereas the unsubstituted cis-hexahydrocyclopenta[c]pyrrol-4-one (CAS 130658-11-6) has an XLogP of −0.3 . This difference of +1.9 log units corresponds to an approximately 80-fold increase in predicted octanol–water partition coefficient, placing the benzyl compound within the favorable lipophilicity range (LogP 0–3) for oral absorption and blood–brain barrier penetration, while the unsubstituted analog falls below it.

Lipophilicity Membrane permeability CNS drug design

Polar Surface Area and CNS Penetration

TPSA is a key determinant of passive blood–brain barrier (BBB) penetration, with values below 60–70 Ų generally required for CNS exposure. 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one has a computed TPSA of 20.3 Ų [1], 30% lower than the unsubstituted analog (TPSA 29.1 Ų) . Both compounds have zero H-bond donors, but the benzyl group reduces the contribution of the tertiary amine nitrogen to PSA by steric shielding and eliminates the N–H polar contribution present in the secondary amine analog. The TPSA of 20.3 Ų is well within the established CNS drug space (typically <70 Ų) and is comparable to marketed CNS drugs such as zolpidem (TPSA ~30 Ų).

TPSA CNS penetration Brain exposure Medicinal chemistry

Ketone-Enabled Calcium Channel Blocker Synthesis

The 4-ketone of 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one serves as the direct precursor to 2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine derivatives via reductive amination. This conversion is explicitly documented in WO2010062927A2, where (3aR,6aS)-2-benzylhexahydrocyclopenta[c]pyrrol-4(5H)-one (100 mg, 0.464 mmol) is used as starting material for calcium channel blocker synthesis [1]. In contrast, the fully saturated octahydrocyclopenta[c]pyrrole analogs (e.g., CAS 136021-46-0) lack the carbonyl necessary for this transformation and require alternative, lower-yielding synthetic sequences. The 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one scaffold thus occupies a strategic intermediate position, preserving the ketone for diversification while the benzyl group can be cleaved or retained as a lipophilic anchor.

Calcium channel blockers Reductive amination Patent intermediate N-type calcium channel

Molecular Weight and Ligand Efficiency vs. 2-Methyl Analog

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (MW 215.29 g/mol) [1] is 76.1 Da heavier than the 2-methyl analog (MW 139.19 g/mol, CAS 180481-87-2) . While the lower MW of the methyl analog may appear advantageous for fragment-based screening, the benzyl compound's MW of 215 places it in the lower end of lead-like chemical space (MW <350), and the additional mass is accompanied by a 76-fold lipophilicity increase that is often necessary for target engagement in hydrophobic binding pockets. For targets such as voltage-gated calcium channels, where lipophilic interactions with the channel pore are critical, the benzyl group provides pharmacophoric bulk that the methyl group cannot supply.

Molecular weight Ligand efficiency Fragment-based drug design Lead optimization

Racemic vs. Single-Enantiomer Procurement

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (CAS 185692-51-7) is supplied as a racemic mixture with two undefined stereocenters [1]. The single-enantiomer cis isomer (CAS 180482-18-2) carries defined (3aS,6aR) or (3aR,6aS) stereochemistry [2]. Commercially, the racemate is listed at $1,020 per gram via Sigma-Aldrich SYX00104 , whereas the cis single-enantiomer variant commands higher pricing and longer lead times from specialty suppliers (e.g., $435.90 for 1 g with 8–12 week availability from Aladdin Scientific) . For early-stage discovery where stereochemical influence on activity has not yet been established, the racemate offers a cost-accessible entry point, while the single-enantiomer form is justified only when chirality-dependent pharmacology has been demonstrated.

Stereochemistry Racemic mixture Procurement cost Chiral resolution

Free Base vs. HCl Salt for Synthesis

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is available as both the free base (CAS 185692-51-7) [1] and the hydrochloride salt (CAS 913575-08-3) . The free base has a predicted pKa of 8.42 ± 0.20 , indicating that the tertiary amine is partially protonated under physiological pH but predominantly neutral under typical organic reaction conditions (e.g., reductive amination, alkylation). The hydrochloride salt (MW 251.75 g/mol) provides aqueous solubility advantages for biological assay preparation but adds 36.46 Da of counterion mass and requires free-basing before nucleophilic reactions at nitrogen. For synthetic intermediate applications requiring amine nucleophilicity (such as the patent-grounded calcium channel blocker synthesis), the free base is the preferred form, as it avoids the additional neutralization step needed with the salt [2].

Salt form Free base Hydrochloride Synthetic compatibility Solubility

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one Application Scenarios


Synthesis of N-Type Calcium Channel Blockers

The 4-ketone of 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one enables direct reductive amination to yield 2-benzyl-octahydrocyclopenta[c]pyrrol-4-amines, which form the core of the calcium channel blocker series disclosed in WO2010062927A2 [1]. The benzyl group can be retained for lipophilic channel interactions or removed via hydrogenolysis to allow diversification at the 2-position. The racemic mixture is suitable for initial SAR exploration; following hit identification, the pure enantiomers can be procured or resolved. This application is supported by the patent's explicit use of (3aR,6aS)-2-benzylhexahydrocyclopenta[c]pyrrol-4(5H)-one as a synthetic precursor [1] and by the favorable TPSA (20.3 Ų) and XLogP3 (1.6) for CNS drug space [2].

Analgesic and Anti-Inflammatory Intermediates

Multiple vendor sources and research chemical descriptions position this compound as an intermediate in synthesizing novel analgesics and anti-inflammatory agents . While direct published comparator efficacy data are unavailable at the compound level, the scaffold's ketone functionality and benzyl lipophilic anchor provide synthetic access to bioactive molecules via well-precedented transformations including Grignard additions, enolate alkylations, and oxime/hydrazone formation for heterocycle synthesis.

CNS Fragment and Lead-Like Library Design

With a TPSA of 20.3 Ų (well below the 60–70 Ų BBB threshold), zero H-bond donors, and an XLogP3 of 1.6 [2], this compound is an optimal core scaffold for CNS-focused compound libraries. The benzyl group provides a synthetic handle for parallel derivatization (e.g., halogenation, nitration, Suzuki coupling after bromination), while the ketone allows diversity-oriented synthesis through condensation reactions. Compared to the 2-methyl analog (higher TPSA, lower lipophilicity), the benzyl compound is more likely to yield brain-penetrant lead molecules.

Calcium Channel Probe Development

The patent literature linking octahydrocyclopenta[c]pyrrol-4-amine derivatives to N-type calcium channel (Cav2.2) blockade [1] supports the use of 2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one as a precursor for pharmacological probe synthesis. N-type calcium channels are validated targets for neuropathic pain, and the scaffold's physicochemical profile supports CNS exposure. Researchers developing tool compounds for Cav2.2 target validation can use this intermediate to rapidly generate 4-amino probe libraries via parallel reductive amination.

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